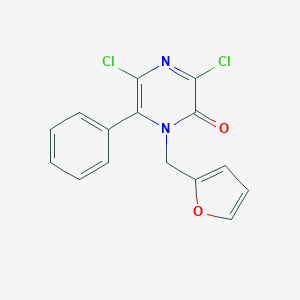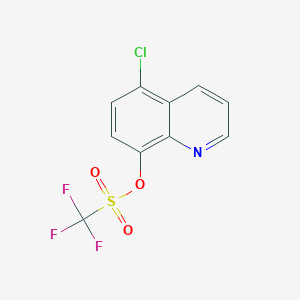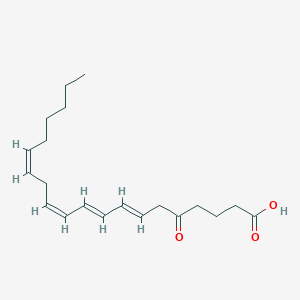
5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid (5-KETE) is a metabolite of arachidonic acid, which is a polyunsaturated fatty acid. It is synthesized by the 5-lipoxygenase (5-LO) pathway and is involved in various physiological and pathological processes.
Mécanisme D'action
The mechanism of action of 5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid is not fully understood. It has been shown to bind to the G protein-coupled receptor, GPR99, which is expressed on neutrophils and monocytes. Activation of GPR99 by 5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid leads to the activation of various intracellular signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in the regulation of cell migration and survival.
Effets Biochimiques Et Physiologiques
5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid has been shown to have various biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in neutrophils and monocytes, which are involved in the killing of pathogens. In addition, it has been shown to induce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying 5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid is that it is a relatively stable metabolite of arachidonic acid, which can be easily measured in biological samples using various analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS). However, one limitation of studying 5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid is that it is a relatively minor metabolite of arachidonic acid, which is present in low concentrations in biological samples.
Orientations Futures
There are several future directions for the study of 5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid. One direction is to investigate the role of 5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid in cancer. It has been shown to be involved in the proliferation and migration of cancer cells. Another direction is to investigate the role of 5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid in cardiovascular diseases. It has been shown to be involved in the regulation of vascular tone and blood pressure. Finally, another direction is to investigate the development of novel therapeutic agents that target the 5-LO pathway, which is involved in the synthesis of 5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid and other bioactive lipids.
Méthodes De Synthèse
5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid is synthesized by the 5-LO pathway, which is a pathway for the metabolism of arachidonic acid. Arachidonic acid is converted to leukotriene A4 (LTA4) by the action of 5-LO and 5-LO activating protein (FLAP). LTA4 is then converted to either LTB4 or LTC4 by the action of LTA4 hydrolase or LTC4 synthase, respectively. LTB4 can be further metabolized to 5-HETE and 5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid by the action of 5-hydroxyeicosanoid dehydrogenase.
Applications De Recherche Scientifique
5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid has been implicated in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases. It has been shown to be a potent chemotactic agent for neutrophils and monocytes, which are involved in the inflammatory response. In addition, it has been shown to induce the expression of adhesion molecules on endothelial cells, which are involved in the recruitment of leukocytes to the site of inflammation.
Propriétés
Numéro CAS |
151392-38-0 |
|---|---|
Nom du produit |
5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid |
Formule moléculaire |
C20H30O3 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(7E,9E,11Z,14Z)-5-oxoicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-14H,2-5,8,15-18H2,1H3,(H,22,23)/b7-6-,10-9-,12-11+,14-13+ |
Clé InChI |
MXROXKJYXIHKSX-UHFFFAOYSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\C=C\C=C\CC(=O)CCCC(=O)O |
SMILES |
CCCCCC=CCC=CC=CC=CCC(=O)CCCC(=O)O |
SMILES canonique |
CCCCCC=CCC=CC=CC=CCC(=O)CCCC(=O)O |
Synonymes |
5-KEA 5-keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid 5-ketoeicosatetraenoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



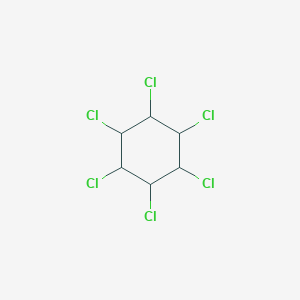
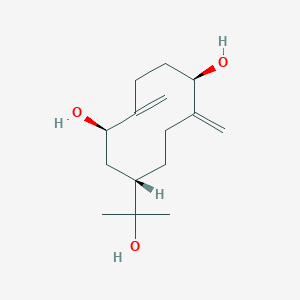
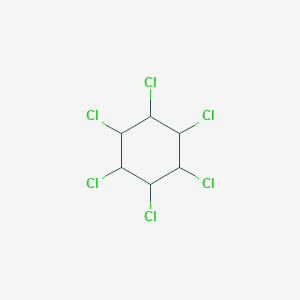
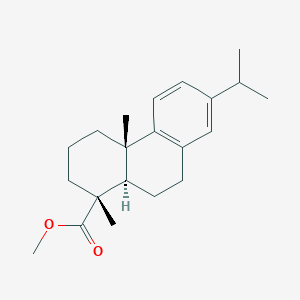
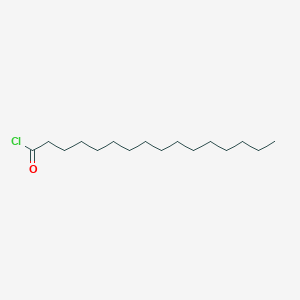
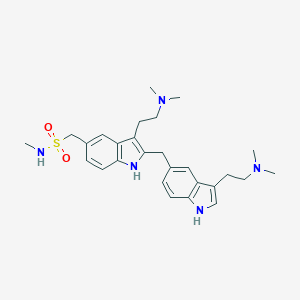
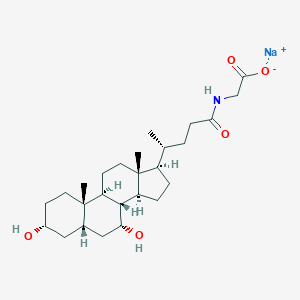
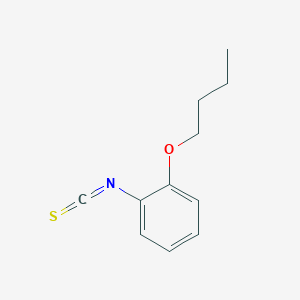
![(1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile](/img/structure/B120779.png)
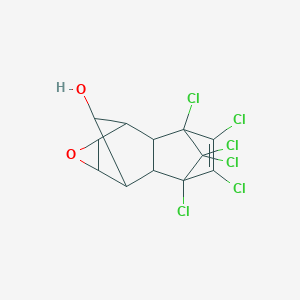
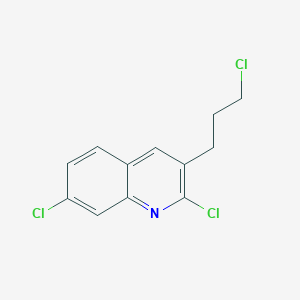
![N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B120793.png)
